molecular formula C17H19N5O2 B12718620 N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine CAS No. 1144854-41-0

N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine

Cat. No.: B12718620
CAS No.: 1144854-41-0
M. Wt: 325.4 g/mol
InChI Key: DVLHLLIVJJGTEL-UHFFFAOYSA-N
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Description

N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.3651 This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a tetrahydropyranyl group attached to an adenine base

Preparation Methods

The synthesis of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzylamine with 9-(2-tetrahydropyranyl)adenine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

    Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine can be compared with other similar compounds, such as N6-benzyladenine and N6-(3-hydroxybenzyl)adenine. These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

CAS No.

1144854-41-0

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

4-[[[9-(oxan-2-yl)purin-6-yl]amino]methyl]phenol

InChI

InChI=1S/C17H19N5O2/c23-13-6-4-12(5-7-13)9-18-16-15-17(20-10-19-16)22(11-21-15)14-3-1-2-8-24-14/h4-7,10-11,14,23H,1-3,8-9H2,(H,18,19,20)

InChI Key

DVLHLLIVJJGTEL-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)O

Origin of Product

United States

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